molecular formula C21H25N3O3 B2558060 Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1234896-02-6

Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2558060
CAS No.: 1234896-02-6
M. Wt: 367.449
InChI Key: NOSNBXRESURAAA-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a phenyl group, a piperidine ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Urea Derivative: The reaction between o-tolyl isocyanate and an appropriate amine to form the urea derivative.

    Coupling with Piperidine: The urea derivative is then coupled with piperidine-1-carboxylate under suitable conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Final Product Formation: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The urea linkage can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-((3-(m-tolyl)ureido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((3-(p-tolyl)ureido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((3-(o-chlorophenyl)ureido)methyl)piperidine-1-carboxylate

Uniqueness

Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its m-tolyl and p-tolyl counterparts.

Properties

IUPAC Name

phenyl 4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-16-7-5-6-10-19(16)23-20(25)22-15-17-11-13-24(14-12-17)21(26)27-18-8-3-2-4-9-18/h2-10,17H,11-15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSNBXRESURAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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